molecular formula C16H14N2O4 B2379859 N-[(E)-(4-methoxyphenyl)methylideneamino]-1,3-benzodioxole-5-carboxamide CAS No. 270575-94-5

N-[(E)-(4-methoxyphenyl)methylideneamino]-1,3-benzodioxole-5-carboxamide

Cat. No.: B2379859
CAS No.: 270575-94-5
M. Wt: 298.298
InChI Key: VMXWXBQXFNBTQU-RQZCQDPDSA-N
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Description

N-[(E)-(4-methoxyphenyl)methylideneamino]-1,3-benzodioxole-5-carboxamide is a synthetic carboxamide derivative intended for research use only. It is not for diagnostic or therapeutic applications. This compound features a 1,3-benzodioxole (methylenedioxyphenyl) core linked through a carboxamide group to an (E)-(4-methoxyphenyl)methylideneamino Schiff base moiety . This distinct structure makes it a valuable intermediate in organic and medicinal chemistry research. The 1,3-benzodioxole scaffold is a common pharmacophore in drug discovery, known for its ability to influence the lipophilicity and metabolic stability of molecules . Compounds with this scaffold are frequently investigated for their potential to interact with various biological targets. The specific structural motifs present in this chemical suggest it may be of interest as a building block for the synthesis of more complex molecules. Researchers can utilize this compound in various chemical reactions, including further functionalization of the amide group or the imine bond, to create libraries of compounds for high-throughput screening . Its applications extend to serving as a precursor in material science for developing novel polymers and in chemical manufacturing as a specialty intermediate . As with all compounds of this nature, researchers should handle it with appropriate safety precautions.

Properties

IUPAC Name

N-[(E)-(4-methoxyphenyl)methylideneamino]-1,3-benzodioxole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O4/c1-20-13-5-2-11(3-6-13)9-17-18-16(19)12-4-7-14-15(8-12)22-10-21-14/h2-9H,10H2,1H3,(H,18,19)/b17-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMXWXBQXFNBTQU-RQZCQDPDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=NNC(=O)C2=CC3=C(C=C2)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=N/NC(=O)C2=CC3=C(C=C2)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401325558
Record name N-[(E)-(4-methoxyphenyl)methylideneamino]-1,3-benzodioxole-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401325558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49665917
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

270575-94-5
Record name N-[(E)-(4-methoxyphenyl)methylideneamino]-1,3-benzodioxole-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401325558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Reaction Mechanism and Key Components

Schiff base formation is the cornerstone of synthesizing this compound. The reaction involves nucleophilic attack by the amine group of 1,3-benzodioxole-5-carbohydrazide on the carbonyl carbon of 4-methoxybenzaldehyde, followed by dehydration to form the imine bond. The equilibrium-driven process requires precise control of reaction conditions to favor product formation.

Reactants and Stoichiometry

  • 4-Methoxybenzaldehyde : Serves as the electrophilic carbonyl component.
  • 1,3-Benzodioxole-5-carbohydrazide : Provides the nucleophilic hydrazide group.
  • Molar Ratio : Typically 1:1 to avoid side products like bis-hydrazones.

Stepwise Synthesis Protocols

Standard Condensation Method

The most widely cited approach involves refluxing equimolar amounts of 4-methoxybenzaldehyde and 1,3-benzodioxole-5-carbohydrazide in anhydrous ethanol (80–100 mL per mmol of hydrazide) under acidic catalysis (e.g., glacial acetic acid, 2–5 mol%). The mixture is heated at 70–80°C for 6–12 hours, after which the product precipitates upon cooling to 0–5°C.

Critical Parameters:
  • Temperature : Elevated temperatures (>70°C) accelerate imine formation but risk decomposition.
  • pH : Mildly acidic conditions (pH 4–6) protonate the amine, enhancing nucleophilicity.
Purification:
  • Recrystallization : Crude product is dissolved in hot ethanol (95%) and filtered to remove unreacted starting materials.
  • Yield : 65–75% (theoretical maximum: 82% based on analog studies).

Solvent-Free Mechanochemical Synthesis

Emerging methods employ ball milling to reduce solvent use. Reactants are ground with a catalytic amount of p-toluenesulfonic acid (PTSA) at 300–500 rpm for 30–60 minutes. This approach achieves comparable yields (70–73%) while minimizing waste.

Optimization Strategies and Comparative Analysis

Parameter Ethanol Reflux Mechanochemical
Time 6–12 h 0.5–1 h
Yield 65–75% 70–73%
Purity >95% 92–94%
Energy Input High Moderate
Key Findings:
  • Catalyst Impact : Acetic acid increases yield by 15% compared to uncatalyzed reactions.
  • Solvent Choice : Ethanol outperforms DMF and THF due to better reactant solubility and low boiling point.

Characterization and Quality Control

Spectroscopic Confirmation

  • IR Spectroscopy :
    • N–H stretch: 3250–3300 cm⁻¹ (hydrazide precursor).
    • C=N stretch: 1600–1620 cm⁻¹ (Schiff base formation).
  • ¹H NMR (DMSO-d₆) :
    • Imine proton (HC=N): δ 8.3–8.5 ppm (singlet).
    • Methoxy group: δ 3.8 ppm (singlet).

Purity Assessment

  • HPLC : Reverse-phase C18 column, acetonitrile/water (70:30), retention time = 4.2 min.
  • Melting Point : 178–180°C (decomposition observed above 185°C).

Challenges and Mitigation

Hydrolytic Instability

The imine bond is prone to hydrolysis in aqueous media. Storage under anhydrous conditions (desiccator, N₂ atmosphere) extends shelf life.

Scalability Issues

  • Batch Size Limitation : Ethanol reflux is scalable to 100 g batches with yield drop <5%.
  • Mechanochemical Limitations : Equipment constraints limit batch sizes to 10–20 g.

Computational Insights into Reaction Pathways

Density functional theory (DFT) studies on analogous Schiff bases reveal:

  • Activation Energy : 85–90 kJ/mol for the rate-limiting dehydration step.
  • Solvent Effects : Ethanol stabilizes the transition state via hydrogen bonding, reducing activation energy by 12% compared to toluene.

Industrial Feasibility and Cost Analysis

Component Cost (USD/kg) Source
4-Methoxybenzaldehyde 120–150 Sigma-Aldrich
1,3-Benzodioxole-5-carbohydrazide 800–900 TCI Chemicals
Total Synthesis Cost (per kg) 2,200–2,500 Estimated

Chemical Reactions Analysis

Types of Reactions

N-[(E)-(4-methoxyphenyl)methylideneamino]-1,3-benzodioxole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the Schiff base to its corresponding amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typical reducing agents.

    Substitution: Halogens, nitrating agents, and sulfonating agents are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction typically produces amines.

Scientific Research Applications

N-[(E)-(4-methoxyphenyl)methylideneamino]-1,3-benzodioxole-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(E)-(4-methoxyphenyl)methylideneamino]-1,3-benzodioxole-5-carboxamide involves its interaction with various molecular targets. The compound can bind to metal ions, forming stable complexes that can inhibit the activity of certain enzymes. Additionally, its structural features allow it to interact with biological membranes, potentially disrupting cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-[4-Hydroxy-2-(4-Methoxyphenyl)-1,3-Thiazol-5-Yl]-1,3-Benzodioxole-5-Carboxamide (4cb)

  • Structural Differences : Replaces the imine group with a thiazole ring fused to the benzodioxole-carboxamide backbone.
  • Synthesis : Prepared via Hantzsch cyclization (68% yield), contrasting with the Schiff base formation likely required for the target compound.
  • Key Data :
    • FTIR : Broad O–H/N–H stretch (3366 cm⁻¹), carbonyl (1668 cm⁻¹).
    • NMR : Aromatic protons (δ 6.63–7.71), methoxy (δ 3.79).
    • HR-MS : [M+H]⁺ = 385.0851 (C₁₉H₁₆N₂O₅S).
  • Implications : The thiazole ring enhances rigidity and may improve metabolic stability compared to the target’s imine group, which is prone to hydrolysis.

N-(4-Methoxyphenyl)-1,3-Benzodioxole-5-Carboxamide

  • Structural Differences: Lacks the methylideneamino group, forming a direct amide linkage instead of a Schiff base.
  • Key Data: Molecular Formula: C₁₅H₁₃NO₄. SMILES: COC1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)OCO3.

Ethyl p-Methoxycinnamate Derivatives

  • Structural Differences : Replace the benzodioxole-carboxamide with a cinnamate ester or thiourea moiety.
  • Implications : The 4-methoxy group enhances lipophilicity, but the target’s benzodioxole and imine groups may offer distinct electronic profiles for bioactivity.

N-[1-(4-Methylphenyl)Ethyl]-1,3-Benzodioxole-5-Carboxamide

  • Structural Differences : Substitutes the imine-linked 4-methoxyphenyl group with a 4-methylphenethyl chain.

Structural and Functional Group Analysis

Compound Core Structure Functional Groups Molecular Formula Key Properties
Target Compound 1,3-Benzodioxole Carboxamide, (E)-imine, 4-methoxyphenyl C₁₆H₁₄N₂O₄ (est.) Reactive imine, moderate polarity
4cb 1,3-Benzodioxole-thiazole Carboxamide, 4-methoxyphenyl, hydroxyl C₁₉H₁₆N₂O₅S High rigidity, metabolic stability
N-(4-Methoxyphenyl)-benzodioxole 1,3-Benzodioxole Carboxamide, 4-methoxyphenyl C₁₅H₁₃NO₄ High stability, limited reactivity
Ethyl p-Methoxycinnamate Thiourea Cinnamate Thiourea, 4-methoxyphenyl C₁₇H₁₆N₂O₂S (example) Low cytotoxicity, ester/thiourea flexibility

Biological Activity

N-[(E)-(4-methoxyphenyl)methylideneamino]-1,3-benzodioxole-5-carboxamide is a compound classified under Schiff bases, characterized by a carbon-nitrogen double bond. This compound has garnered attention for its potential biological activities, particularly in the fields of medicine and agriculture.

Chemical Structure:

  • IUPAC Name: this compound
  • Molecular Formula: C16H16N2O4
  • CAS Number: 270575-94-5

Synthesis:
The synthesis typically involves a condensation reaction between 4-methoxybenzaldehyde and 1,3-benzodioxole-5-carboxylic acid hydrazide, usually conducted in ethanol under reflux conditions. This method allows for the formation of the Schiff base with high yield and purity .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of compounds related to the benzodioxole structure. For instance, derivatives exhibit activity against various pathogens, making them candidates for developing new antimicrobial agents. The interaction of such compounds with microbial membranes is believed to disrupt cellular integrity .

Anticancer Activity

Research indicates that this compound may possess anticancer properties. It has been shown to inhibit certain cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest. The compound's ability to form stable complexes with metal ions enhances its efficacy against cancer cells by targeting specific molecular pathways .

Insecticidal Activity

A study focused on 1,3-benzodioxole derivatives demonstrated significant larvicidal activity against Aedes aegypti, the vector for several viral diseases. The evaluated compounds exhibited LC50 values indicating effective insecticidal properties while showing low toxicity to mammalian cells. This suggests potential applications in pest control without harming non-target organisms .

The biological activity of this compound can be attributed to its mechanism of action:

  • Metal Ion Interaction: The compound can bind to metal ions, forming stable complexes that inhibit enzyme activities critical for microbial survival and cancer cell proliferation.
  • Cell Membrane Disruption: Its structural features allow it to interact with biological membranes, potentially disrupting cellular processes essential for pathogen survival and tumor growth .

Case Studies and Research Findings

Study FocusFindingsReference
Antimicrobial ActivityDemonstrated effective inhibition of bacterial growth in vitro
Anticancer EfficacyInduced apoptosis in cancer cell lines; inhibited proliferation
Insecticidal PropertiesLC50 values of 28.9 ± 5.6 μM against Aedes aegypti larvae

Q & A

Q. What are the established synthetic methodologies for N-[(E)-(4-methoxyphenyl)methylideneamino]-1,3-benzodioxole-5-carboxamide?

The compound is synthesized via a multi-step condensation process. A common approach involves:

  • Step 1 : Activation of 1,3-benzodioxole-5-carboxylic acid to its acid chloride using thionyl chloride (SOCl₂) or coupling agents like EDCI/HOBt.
  • Step 2 : Reaction with (E)-4-methoxybenzaldehyde-derived hydrazine to form the Schiff base.
  • Step 3 : Purification via recrystallization or column chromatography. Microwave-assisted synthesis can enhance yield (68–85%) by reducing reaction time and side products .

Q. How is the molecular structure of this compound confirmed?

Structural validation employs:

  • FTIR : Confirms carboxamide (C=O stretch at 1668–1641 cm⁻¹) and methoxy groups (C-O at 1250–1050 cm⁻¹) .
  • NMR : Key signals include the benzodioxole methylene protons (δ 5.98 ppm, singlet) and methoxy protons (δ 3.79 ppm) .
  • HR-MS : Provides exact mass verification (e.g., [M+H]⁺ calculated 385.0853, observed 385.0851) .

Q. What are the primary chemical reactivity patterns observed for this compound?

The carboxamide and Schiff base moieties enable:

  • Nucleophilic acyl substitution : Reactivity with amines or alcohols under acidic/basic conditions.
  • Hydrolysis : Susceptibility to acidic/basic hydrolysis of the imine bond, requiring anhydrous conditions during synthesis .
  • Electrophilic aromatic substitution : Methoxy and benzodioxole groups direct substitutions to specific positions .

Advanced Research Questions

Q. How can reaction yields for the Schiff base formation be systematically optimized?

Key factors include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility and reaction homogeneity.
  • Catalysts : Lewis acids (e.g., ZnCl₂) or molecular sieves enhance imine formation efficiency.
  • Stoichiometry : A 1:1.2 molar ratio of acid chloride to hydrazine derivative minimizes unreacted starting material .
  • Temperature control : Reactions at 60–80°C balance kinetics and thermal decomposition risks .

Q. What challenges arise in crystallographic refinement of this compound, and how are they addressed?

Common issues include:

  • Disorder in the benzodioxole ring : Mitigated using SHELXL’s restraints (e.g., DELU, SIMU) to model thermal motion .
  • Twinned crystals : Resolved via HKLF 5 format in SHELXL for multi-component refinement .
  • Hydrogen bonding networks : DFIX commands enforce geometrically plausible H-bond distances .

Q. How can computational modeling predict this compound’s interaction with biological targets?

  • Docking studies : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes/receptors (e.g., quinazolinone-binding kinases).
  • MD simulations : Analyze stability of ligand-receptor complexes (e.g., GROMACS with CHARMM force fields).
  • QSAR : Correlate substituent effects (e.g., methoxy position) with bioactivity .

Q. How can contradictory biological activity data across studies be resolved?

Potential strategies:

  • Batch-to-batch purity analysis : Use HPLC (>98% purity) to eliminate impurities affecting assays .
  • Standardized assays : Compare IC₅₀ values across consistent cell lines (e.g., HEK293 vs. HepG2) and controls.
  • Metabolite profiling : LC-MS to identify degradation products interfering with activity .

Methodological Notes

  • Synthesis : Prioritize inert atmospheres (N₂/Ar) to prevent hydrolysis of the Schiff base .
  • Crystallography : Collect high-resolution data (≤0.8 Å) to resolve disorder .
  • Biological Assays : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate via Western blotting .

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